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Compound of Interest

Compound Name: Finerenone-d3

Cat. No.: B12381673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Finerenone-d3, a deuterated
isotopologue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid
receptor (MR) antagonist approved for treating chronic kidney disease (CKD) associated with
type 2 diabetes (T2D).[1][2][3] The strategic incorporation of deuterium in Finerenone-d3 is
intended to modify the molecule's metabolic profile, potentially enhancing its pharmacokinetic
properties. This document details the chemical structures of Finerenone and its deuterated
form, explores the principles of stability for deuterated compounds, presents available stability
data for the parent compound Finerenone, and outlines its mechanism of action through
relevant signaling pathways.

Chemical Structure and Properties

Finerenone is distinguished from steroidal MRAS by its unique dihydronaphthyridine core
structure.[1] Finerenone-d3 is the deuterium-labeled version of Finerenone, where three
hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[4] This
substitution is designed to leverage the kinetic isotope effect, where the stronger carbon-
deuterium (C-D) bond can slow metabolic breakdown compared to the carbon-hydrogen (C-H)
bond.

The key chemical and physical properties of both compounds are summarized below.
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Property Finerenone Finerenone-d3
(4S)-4-(4-cyano-2- (4S)-4-(4-cyano-2-(methoxy-
methoxyphenyl)-5-ethoxy-2,8- d3)phenyl)-5-ethoxy-2,8-

UPAC Name dimethy)ll-p1,4-;/ir)1ydro-1,6)-/ dir:ithylﬁll)A-dihydr)(/)-l,G-
naphthyridine-3-carboxamide naphthyridine-3-carboxamide

Molecular Formula C21H22N403 C21H19D3N40O3

Molecular Weight 378.43 g/mol 381.44 g/mol

CAS Number 1050477-31-0 2917530-37-9

Finerenone Finerenone-d3
Finerenone_img---—~----- Deuteration FFinerenone_d3_img

Click to download full resolution via product page

Caption: Chemical structures of Finerenone and Finerenone-d3.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute. Deuteration can significantly
enhance a drug's metabolic stability by slowing the rate of enzymatic metabolism, a
phenomenon known as the kinetic isotope effect. The C-D bond is stronger than the C-H bond,
requiring more energy for enzymatic cleavage. This can lead to a longer drug half-life,
potentially reducing dosing frequency and improving the safety profile by decreasing the
formation of toxic metabolites.

While specific stability studies on Finerenone-d3 are not publicly available, forced degradation
studies have been performed on the parent compound, Finerenone. These studies provide
crucial insights into its intrinsic stability under various stress conditions.

Summary of Forced Degradation Studies on Finerenone
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Forced degradation studies help identify potential degradation products and pathways. A
stability-indicating RP-HPLC method was developed to analyze Finerenone under stress
conditions as per International Council for Harmonisation (ICH) guidelines.

Reagent /| Condition

Stress Condition . Observed Degradation
Details

Acid Hydrolysis 0.1 N HCI Mild Degradation

Base Hydrolysis 0.1 N NaOH Mild Degradation

Oxidative 30% H20:2 Notable Degradation

Thermal 60°C Notable Degradation

Photolytic UV Light Notable Degradation

Data sourced from a study on Finerenone by RP-HPLC.

The study revealed that Finerenone is relatively stable in mild acidic and basic conditions but
shows notable degradation under oxidative, thermal, and photolytic stress. The dihydropyridine
component of the molecule may contribute to its susceptibility to degradation under these
conditions.

Experimental Protocol: Forced Degradation and RP-
HPLC Analysis

The following protocol outlines the methodology used to assess the stability of Finerenone.
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Caption: Workflow for forced degradation stability testing.

Detailed Protocol:

e Chromatographic Conditions:

o Instrument: HPLC with a UV detector.

o Column: X-bridge C18 (150 mm x 4.6 mm, 3.5 pum).
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o Mobile Phase: Acetonitrile and Ortho-Phosphoric acid (70:30% v/v).
o Flow Rate: 1 mL/min.

o Detection: UV at 225 nm.

o Preparation of Stock Solution: A standard stock solution of Finerenone (1000 pg/mL) is
prepared in the mobile phase.

o Forced Degradation Procedure:

o Acid Degradation: 1 mL of stock solution is mixed with 1 mL of 0.1N HCI and refluxed. The
solution is then neutralized with 0.1N NaOH.

o Base Degradation: 1 mL of stock solution is mixed with 1 mL of 0.1N NaOH and refluxed.
The solution is then neutralized with 0.1N HCI.

o Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 30% (v/v) hydrogen
peroxide (H202) and kept at room temperature.

o Thermal Degradation: The solid drug is exposed to a temperature of 60°C in a hot air
oven.

o Photolytic Degradation: The drug is exposed to UV light.

e Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration
and injected into the HPLC system to assess the percentage of degradation.

Mechanism of Action: Mineralocorticoid Receptor
Antagonism

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the
mineralocorticoid receptor (MR), a nuclear receptor activated by aldosterone. Overactivation of
the MR is implicated in the inflammation and fibrosis that drive the progression of kidney and
cardiovascular diseases.
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Unlike steroidal MRASs, Finerenone is a bulky antagonist that induces a specific conformational
change in the MR upon binding. This action physically prevents the recruitment of
transcriptional cofactors necessary for the expression of pro-inflammatory and pro-fibrotic
genes. By blocking this pathway, Finerenone reduces inflammation and fibrosis in tissues like

the kidneys and heatrt.
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Caption: Signaling pathway of Finerenone's MR antagonism.
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Conclusion

Finerenone-d3 represents a sophisticated approach in drug design, aiming to enhance the
pharmacokinetic profile of the potent MR antagonist Finerenone. The replacement of hydrogen
with deuterium is a well-established strategy to improve metabolic stability. While specific
stability data for the deuterated compound is pending, comprehensive studies on Finerenone
confirm its stability under mild hydrolytic conditions and highlight its sensitivity to oxidative,
thermal, and photolytic stress. Understanding these properties, along with its specific
mechanism of blocking MR-mediated gene transcription, is vital for the ongoing research,
development, and clinical application of this therapeutic class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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